molecular formula C29H32N4OS B4753649 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B4753649
M. Wt: 484.7 g/mol
InChI Key: ZPJWZFLVKXZZHF-UHFFFAOYSA-N
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Description

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a piperazine moiety substituted with a diphenylmethoxyethyl group. Its synthesis typically involves nucleophilic substitution reactions starting from 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (intermediate 3 in and ) and functionalized amines .

Properties

IUPAC Name

4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4OS/c1-3-9-22(10-4-1)27(23-11-5-2-6-12-23)34-20-19-32-15-17-33(18-16-32)28-26-24-13-7-8-14-25(24)35-29(26)31-21-30-28/h1-6,9-12,21,27H,7-8,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJWZFLVKXZZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the diphenylmethoxyethyl side chain through an alkylation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of thienopyrimidines and is characterized by a complex structure that integrates a piperazine moiety with a diphenylmethoxyethyl side chain. The synthesis typically involves multi-step reactions including Petasis reaction and Gewald reaction to construct the thienopyrimidine framework. The final product is purified through column chromatography and characterized using NMR and mass spectrometry techniques.

Antimalarial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimalarial activity against Plasmodium falciparum, particularly strains resistant to traditional treatments. For instance, a series of synthesized derivatives showed IC50 values ranging from 0.74 to 6.4 μM against the W2 strain of P. falciparum . These findings indicate that modifications in the aromatic rings can enhance bioactivity, suggesting a structure-activity relationship (SAR) that can be exploited for further drug development.

Dopamine Reuptake Inhibition

The compound's structural similarities to known dopamine reuptake inhibitors suggest potential applications in treating neurological disorders such as depression and addiction. Research indicates that alterations in the piperazine ring can lead to enhanced selectivity for dopamine transporters (DAT), making it a candidate for further exploration in psychopharmacology . The compound has been linked to the modulation of dopamine levels, which is crucial in managing conditions like schizophrenia and cocaine dependence.

Case Study 1: Antimalarial Evaluation

In a comprehensive study evaluating various thienopyrimidine derivatives, compounds derived from 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine were subjected to in vitro cytotoxicity screening alongside their antiplasmodial activity. The results highlighted that compounds with specific substitutions on the phenolic ring exhibited superior activity compared to others . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Research

A study focusing on the neuropharmacological properties of piperazine analogs revealed that compounds similar to 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed promising results in selective DAT inhibition. These findings are pivotal for developing new treatments for addiction and depression . The research emphasizes the need for further investigation into the pharmacokinetics and long-term effects of these compounds.

Summary of Findings

Property Details
Chemical Class Thienopyrimidines
Synthesis Method Multi-step reactions including Petasis and Gewald reactions
Antimalarial Activity IC50 values: 0.74 - 6.4 μM against P. falciparum
Neuropharmacological Potential Selective dopamine reuptake inhibition linked to treatment of addiction

Mechanism of Action

The mechanism of action of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent/Modification Melting Point (°C) Yield (%) Biological Activity (Key Findings) References
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Piperazine with diphenylmethoxyethyl group Not reported Not reported Hypothesized anticancer/antimicrobial activity (based on structural analogs)
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Benzyl-substituted piperazine 134–135 70 Moderate antimicrobial activity
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) Benzyl-substituted piperidine 142–143 65 Enhanced lipophilicity; improved cell membrane penetration
4-[(2E)-2-(4-Chlorobenzylidene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Hydrazone with 4-chlorobenzaldehyde Not reported 75 Anticancer activity against lung cancer (HOP-92) at 10 μM
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET) Thioether with 4-bromophenyl group Not reported Not reported Stimulates persister cell resuscitation via ribosome activation
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (6a) Pyrazole-linked hydrazone 220 75 Antimicrobial activity against Gram-positive bacteria

Key Findings from Comparative Analysis

Structural Modifications and Physicochemical Properties

  • Piperazine vs. Piperidine Substitution: Replacement of piperazine (4c) with piperidine (4d) increases melting point (142–143°C vs.
  • Hydrazone Derivatives: Compounds like 6a and 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine exhibit higher melting points (~220°C) due to rigid conjugated systems, improving thermal stability .

Biological Activity

The compound 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives and features a unique benzothieno-pyrimidine core. The structural formula can be represented as follows:

  • Molecular Formula : C₃₄H₃₃N₃O₂S
  • Molecular Weight : 553.71 g/mol

The presence of the diphenylmethoxyethyl group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which are crucial in the modulation of mood and behavior.

Dopamine Transporter Interaction

Research indicates that compounds structurally similar to this one can inhibit DAT, leading to increased dopamine levels in synaptic clefts. This action is particularly relevant in the context of developing treatments for cocaine addiction, where enhancing dopaminergic signaling may mitigate withdrawal symptoms .

Cytotoxic Activity

Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, SAR studies on related pyridopyrimidine compounds have shown that specific substitutions can enhance cytotoxic effects against MCF-7 and HeLa cells, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions enhances binding affinity to transporters.
  • Piperazine Modifications : Alterations in the piperazine ring can significantly impact the selectivity and potency against DAT and SERT .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated various derivatives against MCF-7 and HeLa cell lines using MTT assays. The results indicated that compounds with phenyl substitutions exhibited higher cytotoxicity compared to aliphatic counterparts. The most potent derivative showed IC50 values of 119 μM and 15 μM against MCF-7 and HeLa cells, respectively .
  • Dopamine Reuptake Inhibition : In a comparative analysis, select compounds demonstrated significant inhibition of dopamine reuptake with IC50 values as low as 3.7 nM for certain analogues. This highlights their potential as therapeutic agents for conditions like depression or drug addiction .
  • Behavioral Studies : Behavioral assessments in animal models indicated that selected compounds produced less stimulation compared to cocaine at similar doses, suggesting a different pharmacodynamic profile that could be leveraged for therapeutic use .

Q & A

Q. What are the key synthetic pathways for preparing derivatives of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothieno[2,3-d]pyrimidine core. For example:

Core Preparation : Begin with 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a precursor .

Substitution Reactions : Introduce piperazine derivatives via nucleophilic substitution. For instance, coupling with 2-(diphenylmethoxy)ethylpiperazine under reflux conditions in tetrahydrofuran (THF) .

Reduction/Oxidation : Use aluminum amalgam for reductive steps or KMnO₄/H₂O₂ for oxidation to modify substituents .
Critical Parameters :

  • Temperature control (60–80°C for substitution reactions).

  • Solvent choice (THF or DMF for polar intermediates).

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

    • Data Table : Synthetic Steps and Conditions
StepReagents/ConditionsPurposeYield Range
Core HalogenationPCl₅, refluxIntroduce reactive Cl for substitution70–85%
Piperazine Coupling2-(Diphenylmethoxy)ethylpiperazine, K₂CO₃, DMF, 80°CAttach sidechain60–75%
Final PurificationSilica gel chromatography (hexane:EtOAc 3:1)Isolate pure product90–95% purity

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Structural confirmation and purity assessment require:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Crystallography : For resolving intramolecular interactions (e.g., C–H⋯π bonds in the benzothieno core) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways:

Reaction Path Search : Identify transition states for nucleophilic substitution steps using Gaussian09 .

Solvent Effects : COSMO-RS models simulate solvent polarity impact on yield (e.g., THF vs. DMF) .

Statistical Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
Case Study : A DoE approach reduced trial runs by 40% for piperazine coupling, identifying 75°C and 1.2 eq. K₂CO₃ as optimal .

Q. How do structural modifications (e.g., piperazine substituents) influence biological activity?

  • Methodological Answer : Compare derivatives with varying substituents:
  • Anti-Hyperlipidemic Activity : Bulkier groups (e.g., trifluoromethylphenyl) enhance lipid-lowering effects by 30% in murine models .

  • Antiplatelet Activity : Electron-withdrawing groups (e.g., sulfonyl) improve IC₅₀ values (e.g., 2.5 µM vs. 8 µM for unmodified analogs) .
    Mechanistic Insight :

  • Docking studies (AutoDock Vina) show diphenylmethoxy groups occupy hydrophobic pockets in HMG-CoA reductase .

  • Piperazine flexibility impacts receptor binding entropy (MD simulations >50 ns) .

    • Data Table : Biological Activity vs. Substituents
Derivative SubstituentTarget EnzymeIC₅₀ (µM)Activity Type
2-(Diphenylmethoxy)ethylHMG-CoA reductase3.2Anti-hyperlipidemic
4-(3-Trifluoromethylphenyl)P2Y₁₂ receptor2.5Antiplatelet
Unmodified piperazineP2Y₁₂ receptor8.0Baseline

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Resolve discrepancies via:

Assay Standardization : Use uniform protocols (e.g., ADP-induced platelet aggregation for antiplatelet studies) .

Structural Validation : Confirm compound integrity via ¹H NMR and HRMS to rule out degradation .

Meta-Analysis : Pool data from ≥3 independent studies (e.g., 12% variation in IC₅₀ linked to cell-line differences) .

Research Design & Validation

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Solutions:
  • Flow Chemistry : Continuous reactors (e.g., Corning AFR) enhance mixing and temperature control (yield increase from 65% to 82%) .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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